10-Aminoindolo[3,2,1-kl]phenoxazine
Description
Properties
IUPAC Name |
13-oxa-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14,16,18-nonaen-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c19-11-8-9-14-13(10-11)12-4-3-7-17-18(12)20(14)15-5-1-2-6-16(15)21-17/h1-10H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSAERCJLOHCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)N)C5=C3C(=CC=C5)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthesis Pathways
The foundational approach to phenoxazine derivatives involves thermal condensation of 2-aminophenol derivatives. For 10H-phenoxazine, self-condensation of 2-aminophenol in the presence of iodine and diphenyl ether at 250–280°C achieves cyclization . While this method yields ~36–44% of 10H-phenoxazine, adapting it for 10-aminoindolo[3,2,1-kl]phenoxazine requires introducing the indolo moiety.
Key Steps :
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Substrate Modification : Starting with 2-aminophenol derivatives pre-functionalized with indole groups.
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Solvent System : Diphenyl ether with polar protic additives (e.g., polyethylene glycol) to suppress sublimation .
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Workup : Liquid-liquid extraction using petroleum ether and methanol-water mixtures, followed by cooling-induced crystallization .
Limitations :
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Low regioselectivity for aminoindolo substitution.
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Requires high temperatures (>250°C), risking decomposition.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates phenoxazine formation. A 300 g scale reaction of 2-aminophenol in diethylene glycol under microwave irradiation (4–6 minutes) achieves 30–40% yield . For 10-aminoindolo derivatives, this method can be adapted by:
Procedure :
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Reagents : 2-Aminophenol, indole-3-carboxaldehyde, iodine.
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Conditions : Neat or solvent-assisted (e.g., sulfolane) irradiation at 300–400 W.
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Outcome : Rapid cyclization (<10 minutes) with reduced side products.
Advantages :
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Energy-efficient and scalable.
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Avoids prolonged thermal exposure, preserving sensitive functional groups .
Palladium-Catalyzed Cross-Coupling
Introducing the indolo group via Suzuki-Miyaura coupling is a viable strategy. A palladium-catalyzed reaction between bromophenoxazine and indole boronic acids achieves selective substitution .
Example Protocol :
| Component | Quantity | Role |
|---|---|---|
| 10-Bromophenoxazine | 1.0 equiv | Electrophilic substrate |
| Indole-3-boronic acid | 1.2 equiv | Nucleophilic partner |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.0 equiv | Base |
| Ethanol/Water (3:1) | Solvent | Reaction medium |
Conditions : Reflux at 80°C for 12 h.
Yield : ~35% after column chromatography .
Challenges :
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Competitive homocoupling of boronic acids.
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Requires rigorous exclusion of oxygen.
Purification and Isolation
Post-synthesis purification is critical due to the compound’s tendency to form emulsions and sublimation.
Optimized Workflow :
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Liquid-Liquid Extraction : Petroleum ether removes non-polar impurities .
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Crystallization : Cooling concentrated extracts to 0–5°C precipitates the product .
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Chromatography : Avoided in industrial settings but used in lab-scale for >98% purity .
Yield Enhancement :
Scientific Research Applications
10-Aminoindolo[3,2,1-kl]phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 10-Aminoindolo[3,2,1-kl]phenoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
- Phenoxazine vs. Phenothiazine: Phenoxazine (oxygen in the central ring) and phenothiazine (sulfur) share a tricyclic backbone but differ in electronic properties. Phenoxazine exhibits stronger nN→π* interactions (40.66 kcal mol⁻¹) due to oxygen’s electronegativity, enhancing planarity and conjugation . In nitric oxide (NO) consumption inhibition, phenoxazine (IC₅₀ = 19 ± 3 nM) outperforms phenothiazine (IC₅₀ = 105 ± 2 nM), attributed to its superior electron delocalization and radical stabilization .
- 10-Aminoindolo[3,2,1-kl]phenoxazine vs. Diazabenzo[a]phenoxazine: The amino group in the 10-position increases electron density, improving reactivity in palladium-catalyzed coupling reactions. For example, diazabenzo[a]phenoxazine derivatives achieve high yields (96%) with electron-rich phenols due to enhanced electron delocalization .
Key Data Tables
Table 2: Optoelectronic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
